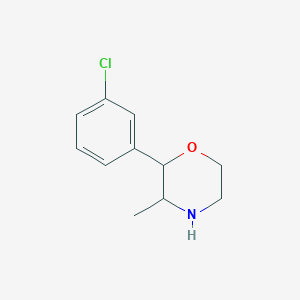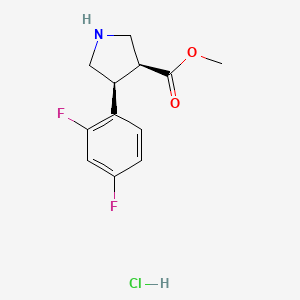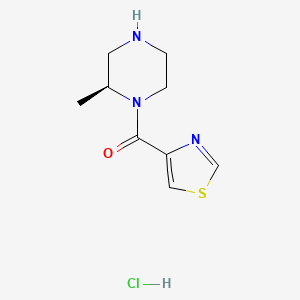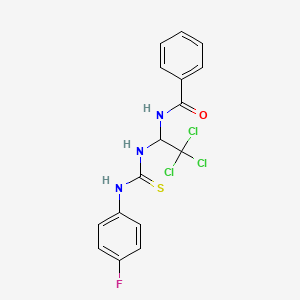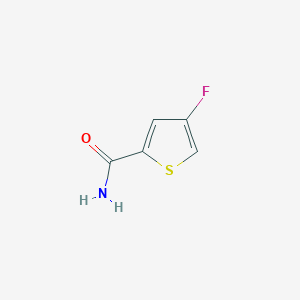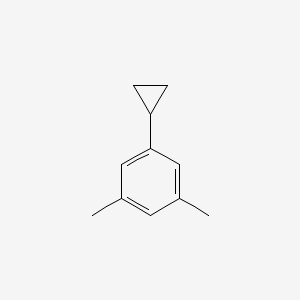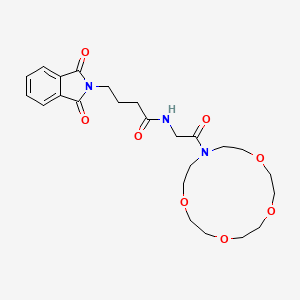
2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-méthyl-5-nitrophényl)-2,4-dichlorobenzamide est un composé chimique appartenant à la classe des benzamides. Les benzamides sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour leur potentiel thérapeutique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(2-méthyl-5-nitrophényl)-2,4-dichlorobenzamide implique généralement un processus en plusieurs étapes. Une méthode courante commence par la réaction de la N-(2,4-dichlorophényl)-2-nitrobenzamide avec le chlorure de thionyle dans du toluène sec. Cette réaction produit un intermédiaire, la 2,4-dichloro-N-[chloro(2-nitrophényl)méthylène]benzènamine. L'intermédiaire est ensuite traité avec l'acide 2-méthylbenzoïque en présence de triéthylamine pour donner le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-méthyl-5-nitrophényl)-2,4-dichlorobenzamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs courants comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans l'éthanol.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques correspondants.
Réduction : Formation d'amines.
Substitution : Formation de benzamides substitués.
Applications de la recherche scientifique
N-(2-méthyl-5-nitrophényl)-2,4-dichlorobenzamide a été étudié pour diverses applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Enquête sur ses propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de N-(2-méthyl-5-nitrophényl)-2,4-dichlorobenzamide implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut entraîner divers effets biologiques, tels qu'une réduction de l'inflammation ou un soulagement de la douleur. Le composé peut également interagir avec les voies cellulaires impliquées dans la transduction du signal, contribuant ainsi à son activité biologique .
Applications De Recherche Scientifique
2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The compound may also interact with cellular pathways involved in signal transduction, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-méthyl-5-nitrophényl)-2,4-dichloro-carbonothioylbenzamide
- N-(2-méthyl-5-nitrophényl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide
Unicité
Comparé à des composés similaires, N-(2-méthyl-5-nitrophényl)-2,4-dichlorobenzamide se distingue par son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques uniques. Sa combinaison de groupes chloro et nitro, ainsi que le noyau benzamide, en fait un composé polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C14H10Cl2N2O3 |
|---|---|
Poids moléculaire |
325.1 g/mol |
Nom IUPAC |
2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(18(20)21)7-13(8)17-14(19)11-5-3-9(15)6-12(11)16/h2-7H,1H3,(H,17,19) |
Clé InChI |
LEAPIHRFYICYKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)
